![molecular formula C10H13O4- B1650016 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 110371-28-3](/img/structure/B1650016.png)

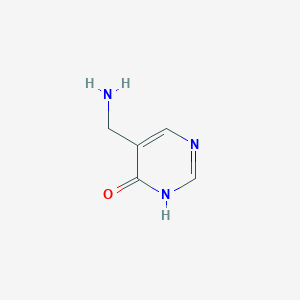

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid

Vue d'ensemble

Description

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the molecular weight of 198.22 . Its IUPAC name is the same as its common name .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure and stereochemistry. Physical And Chemical Properties Analysis

This compound appears as a white to yellow solid .Applications De Recherche Scientifique

Stereochemical Analysis

Research into the stereochemical properties of bicyclic compounds related to 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid has demonstrated the utility of gas chromatographic techniques for determining the absolute configuration of secondary alcohols and ketones within this chemical class. This work highlights the importance of chiral reagents and capillary columns in resolving enantiomers, offering insights into stereochemistry that could be crucial for developing new pharmaceuticals or materials (Yamazaki & Maeda, 1986).

Photophysical and Photochemical Properties

In the study of photophysical and photochemical behaviors, a derivative of this compound was synthesized to explore intramolecular electron transfer and triplet energy transfer. This research provides valuable data for understanding the interaction between light and certain chemical structures, potentially contributing to the development of novel photochemical reactions and materials (Tung et al., 1997).

Conformational Studies

The crystal structure analysis of conformationally restricted aspartic acid analogues featuring the bicyclo[2.2.1]heptane skeleton has offered significant insights into molecular conformation. These studies are fundamental for designing more effective and selective drugs by understanding how molecular shape affects biological activity (Buñuel et al., 1997).

Catalytic and Synthetic Applications

Research into the catalytic potential of bicyclic compounds similar to this compound has revealed their effectiveness in aldol reactions. This work not only provides a deeper understanding of the influence of acid geometry on reaction outcomes but also opens new avenues for the use of these compounds in organic synthesis (Armstrong et al., 2009).

Material Science and Polymers

A series of new alicyclic polymers based on cycloaliphatic co- and terpolymers, which include derivatives of this compound, has been developed for 193 nm photoresist materials. This research is crucial for advancing materials science, particularly in creating more efficient photoresist materials for semiconductor manufacturing (Okoroanyanwu et al., 1998).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, seek medical advice .

Mécanisme D'action

Propriétés

IUPAC Name |

5-methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHAKHGDPDKVAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCC(C1)(C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10763275 | |

| Record name | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10763275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110371-28-3 | |

| Record name | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10763275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Ethyloxy)-4-nitrophenyl]-4-piperidinone](/img/structure/B1649934.png)

![3-Methyl-6-(trifluoromethyl)[1,2]oxazolo[3,4-b]pyridin-4(1H)-one](/img/structure/B1649935.png)

![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![4-(azepane-1-sulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]piperazine-1-carboxamide](/img/structure/B1649938.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[4-(N-methyl2-fluorobenzenesulfonamido)phenoxy]acetamide](/img/structure/B1649943.png)

![2-{2-[(6-Bromo-3-nitroquinolin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1649947.png)

![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)